molecular formula C10H13ClN2 B031893 2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine CAS No. 185510-30-9

2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine

Cat. No. B031893
CAS RN: 185510-30-9
M. Wt: 196.67 g/mol
InChI Key: SVVOLGNZRGLPIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine derivatives involves multiple steps, including radiosynthesis for potential use in positron emission tomography (PET) to study nicotinic acetylcholine receptors. One such derivative, exhibiting high affinity in vitro, involves efficient radiochemical synthesis methods (Brown et al., 2001). Other related syntheses focus on pyridine derivatives through reactions such as Williamson, hydrolysis, and Sonogashira, highlighting the versatility in the chemical manipulation of pyridine structures (Hou Hao-qing, 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various techniques, including X-ray diffraction and computational studies. For example, the crystal structure and computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs reveal insights into the stability and tautomeric forms of these compounds (Li-qun Shen et al., 2012).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to the formation of novel compounds. The rearrangement of chlorinated pyrrolidin-2-ones, for example, results in 5-methoxylated 3-pyrrolin-2-ones, which are valuable for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Physical Properties Analysis

The physical properties, such as crystal structure and hydrogen bonding, play a crucial role in determining the stability and reactivity of pyridine derivatives. The crystal structure of a related compound shows a planar pyridine ring and a sofa conformation for the cyclohexene ring, with molecules packed via O–H…O and C–H…O intermolecular interactions (G. Swamy et al., 2006).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity with nucleophiles and electrophiles, underlie their utility in synthesizing complex molecular architectures. The synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones from 7-hydroxy derivatives with nucleophiles exemplifies the compound's versatility in organic synthesis (Goto et al., 1991).

Scientific Research Applications

Radiosynthesis for Studying Receptors

2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine has been explored in the synthesis of compounds for studying nicotinic acetylcholine receptors (nAChR). Research shows its potential use in positron emission tomography (PET) to study nAChR, indicating its significance in neuroscientific research and drug development (Brown et al., 2001).

Synthesis of Pyrrolidinones

Studies have investigated the synthesis of pyrrolidinones, which are significant in the development of agrochemicals and medicinal compounds. The transformation of chlorinated pyrrolidinones into 5-methoxylated 3-pyrrolin-2-ones demonstrates the versatility of this compound in organic chemistry (Ghelfi et al., 2003).

Crystal Structure Analysis

Research has been conducted on the crystal structure of derivatives of pyridine, including compounds related to this compound. Understanding the crystal structure is crucial for the development of new materials and pharmaceuticals (Swamy et al., 2006).

properties

IUPAC Name

2-chloro-5-(1-methylpyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVOLGNZRGLPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30902962
Record name NoName_3540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30902962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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